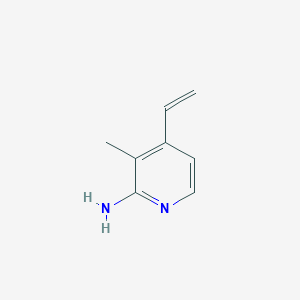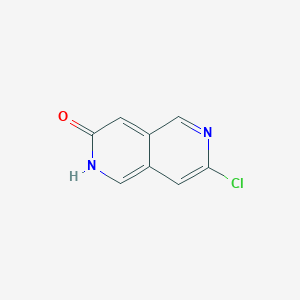
Sodium3-(trifluoromethyl)pyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is a sodium salt derivative of pyridine, characterized by the presence of a trifluoromethyl group at the third position and a sulfinate group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium3-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process may involve crystallization or recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Sodium3-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions often involving the use of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl pyridine derivatives.
Oxidation Reactions: The primary products are sulfonates.
Reduction Reactions: The main products are sulfides.
Aplicaciones Científicas De Investigación
Sodium3-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium3-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with electrophilic centers in the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium2-(trifluoromethyl)pyridine-3-sulfinate
- Sodium6-methylpyridine-2-sulfinate
Uniqueness
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of the trifluoromethyl and sulfinate groups on the pyridine ring. This unique structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the trifluoromethyl group at the third position enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C6H3F3NNaO2S |
|---|---|
Peso molecular |
233.15 g/mol |
Nombre IUPAC |
sodium;3-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-2-1-3-10-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Clave InChI |
FCFBBSIOZLYUPW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(N=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)





![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)







